molecular formula C6H9N3 B3256515 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine CAS No. 272438-86-5

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Cat. No.: B3256515
CAS No.: 272438-86-5
M. Wt: 123.16 g/mol
InChI Key: XABPGCSJFAIKRZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a heterocyclic compound with the molecular formula C6H9N3. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine typically involves the use of aminocarbonyl compounds as starting materials. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-1-2-9-4-8-3-6(5)9/h3-5H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABPGCSJFAIKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
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Reactant of Route 5
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Reactant of Route 6
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